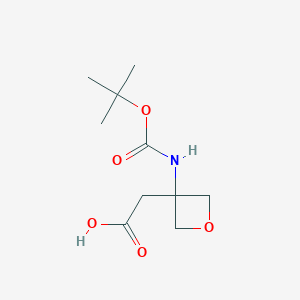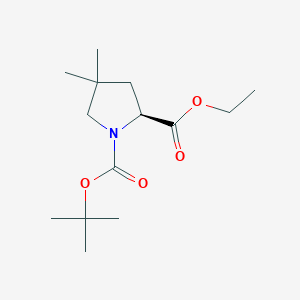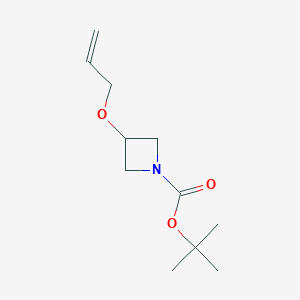
6-Chloro-4-(ethylamino)nicotinaldehyde
Overview
Description
6-Chloro-4-(ethylamino)nicotinaldehyde: is a chemical compound with the molecular formula C8H9ClN2O and a molecular weight of 184.62 g/mol . It is a derivative of nicotinaldehyde, characterized by the presence of a chlorine atom at the 6th position and an ethylamino group at the 4th position on the pyridine ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Oxidation of (6-chloro-4-(ethylamino)pyridin-3-yl)methanol:
Reagents: Manganese (IV) oxide (MnO2)
Solvent: Dichloromethane (DCM)
Conditions: Room temperature, overnight stirring
Yield: 89%
-
Oxidation using Dess-Martin periodinane:
Reagents: Dess-Martin periodinane
Solvent: Tetrahydrofuran (THF)
Conditions: 0°C to room temperature, 5 hours
Yield: 87%
Industrial Production Methods:
The industrial production methods for 6-Chloro-4-(ethylamino)nicotinaldehyde typically involve large-scale oxidation reactions using similar reagents and conditions as described above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Manganese (IV) oxide, Dess-Martin periodinane
Conditions: Room temperature, THF, DCM
Products: 6-Chloro-4-(ethylamino)nicotinaldehyde
-
Reduction:
Reagents: Common reducing agents like sodium borohydride (NaBH4)
Conditions: Mild conditions, typically in alcohol solvents
Products: Corresponding alcohol derivatives
-
Substitution:
Reagents: Nucleophiles such as amines or thiols
Conditions: Varies depending on the nucleophile
Products: Substituted derivatives at the chlorine position
Common Reagents and Conditions:
Oxidation: Manganese (IV) oxide, Dess-Martin periodinane, DCM, THF
Reduction: Sodium borohydride, alcohol solvents
Substitution: Various nucleophiles, appropriate solvents and temperatures
Major Products:
Oxidation: this compound
Reduction: Alcohol derivatives
Substitution: Substituted derivatives at the chlorine position
Scientific Research Applications
Chemistry:
6-Chloro-4-(ethylamino)nicotinaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the construction of more complex molecules.
Biology and Medicine:
In biological research, this compound is used to study the interactions of nicotinaldehyde derivatives with biological targets
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 6-Chloro-4-(ethylamino)nicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and ethylamino groups enhances its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain biochemical pathways, depending on its structural features and the nature of the target.
Comparison with Similar Compounds
- 6-Chloro-4-(methylamino)nicotinaldehyde
- 6-Chloro-4-(dimethylamino)nicotinaldehyde
- 6-Chloro-4-(propylamino)nicotinaldehyde
Comparison:
- 6-Chloro-4-(ethylamino)nicotinaldehyde has a unique ethylamino group, which provides distinct steric and electronic properties compared to its methylamino and propylamino counterparts.
- The presence of the chlorine atom at the 6th position is a common feature among these compounds, contributing to their reactivity and binding characteristics.
- The variations in the amino group (ethyl, methyl, dimethyl, propyl) influence the compound’s solubility, reactivity, and biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
6-chloro-4-(ethylamino)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-2-10-7-3-8(9)11-4-6(7)5-12/h3-5H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYFUZIGKSYQSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC=C1C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801239397 | |
| Record name | 6-Chloro-4-(ethylamino)-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959163-01-0 | |
| Record name | 6-Chloro-4-(ethylamino)-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959163-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-4-(ethylamino)-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![{[5-(4-Tert-butylphenyl)thiophen-2-yl]methyl}(ethyl)amine hydrochloride](/img/structure/B1442453.png)
![1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1442456.png)




